Home > Products > Screening Compounds P120844 > 2-Methoxy-6-(piperazin-1-yl)pyrazine
2-Methoxy-6-(piperazin-1-yl)pyrazine - 89007-52-3

2-Methoxy-6-(piperazin-1-yl)pyrazine

Catalog Number: EVT-3195407
CAS Number: 89007-52-3
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(Piperazin-1-yl)pyrazine derivatives represent a class of nitrogen-containing heterocyclic compounds. These molecules consist of a pyrazine ring directly linked to a piperazine ring through a single bond. The core structure can be further derivatized at various positions on either ring system, leading to a diverse range of analogs with potentially valuable biological activities. []

  • Antimicrobial agents: Several studies have investigated the potential of these derivatives as antibacterial and antifungal agents. []
  • Antipsychotic agents: Research has focused on their potential to interact with dopamine and serotonin receptors in the brain, making them promising candidates for treating disorders like schizophrenia. []
  • Anti-cancer agents: Some derivatives have shown promising anticancer activity due to their ability to inhibit specific kinases involved in cancer cell growth. []

7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one (ER-319711)

    Compound Description: ER-319711 is a novel dipeptidyl peptidase-IV (DPP-IV) inhibitor. It exhibited potent inhibitory activity against human DPP-IV with an IC50 value of 0.089 μM, showing selectivity over DPP8 and DPP9. ER-319711 demonstrated competitive inhibition kinetics. In vivo studies in Zucker fa/fa rats and mice fed a high-fat diet revealed that ER-319711 significantly improved glucose tolerance and increased plasma insulin and active glucagon-like peptide-1 levels. []

9-Methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12)

    Compound Description: Compound 12 exhibited potent antiproliferative activities against several cancer cell lines, including Hela, SKHep, MDA-MB-231, and H1299, with IC50 values ranging from 0.54 to 1.18 μM. Mechanistic studies revealed that Compound 12 acts as a DNA intercalating agent, inducing DNA damage and apoptosis in H1299 cells. []

5-Methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole (KAD22)

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

    Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting selectivity for ENT2 over ENT1. It acts as an irreversible and non-competitive inhibitor, potentially binding to a different site than conventional ENT inhibitors. []

Classification

The compound falls under the category of heterocyclic compounds, specifically pyrazines. It is classified as a piperazine derivative, which indicates that it contains a piperazine ring—a common structural feature in many pharmacologically active compounds.

Synthesis Analysis

The synthesis of 2-methoxy-6-(piperazin-1-yl)pyrazine typically involves the reaction between 2-methoxypyrazine and piperazine. The following outlines the common synthetic route:

Synthetic Route

  1. Starting Materials:
    • 2-Methoxypyrazine
    • Piperazine
  2. Reaction Conditions:
    • The reaction is commonly conducted in a solvent such as ethanol or methanol.
    • It is performed under reflux conditions, which facilitates the reaction by maintaining a constant temperature.
  3. Purification:
    • The resulting product is purified through methods such as recrystallization or chromatography to yield the dihydrochloride salt form of the compound, enhancing its stability and solubility for further applications.

Alternative Synthesis Method

An alternative method involves an iodine-mediated one-pot reaction, which simplifies the synthesis process by allowing for direct conversion from N-alkyl piperazines to their respective pyrazine derivatives under controlled conditions .

Molecular Structure Analysis

The molecular structure of 2-methoxy-6-(piperazin-1-yl)pyrazine can be described using its molecular formula and structural features:

  • Molecular Formula: C9H16Cl2N4OC_9H_{16}Cl_2N_4O
  • Molecular Weight: 267.15 g/mol
  • IUPAC Name: 2-Methoxy-6-piperazin-1-ylpyrazine; dihydrochloride
  • Canonical SMILES: COC1=NC(=CN=C1)N2CCNCC2.Cl.Cl

Structural Features

The compound consists of:

  • A pyrazine ring, which provides aromatic stability.
  • A methoxy group (-OCH₃) that enhances solubility and may influence biological activity.
  • A piperazine ring, contributing to its pharmacological properties and potential interactions with biological targets.
Chemical Reactions Analysis

2-Methoxy-6-(piperazin-1-yl)pyrazine can participate in various chemical reactions:

Types of Reactions

  1. Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of diverse derivatives.
  2. Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives, expanding its utility in synthetic chemistry.
  3. Cyclization Reactions: It can participate in cyclization reactions to yield more complex heterocyclic structures, which may have enhanced biological activities.

Common Reagents and Conditions

  • For substitution reactions, common reagents include halogenating agents and nucleophiles.
  • Oxidation may utilize agents like potassium permanganate or hydrogen peroxide, while reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Mechanism of Action

The mechanism of action for 2-methoxy-6-(piperazin-1-yl)pyrazine is primarily linked to its interactions with biological targets, particularly in the central nervous system:

Proposed Mechanism

The presence of the piperazine moiety allows this compound to interact with neurotransmitter receptors, potentially modulating their activity. This interaction may influence various signaling pathways associated with neurological functions, making it a candidate for further investigation in treating psychiatric disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

PropertyValue
CAS Number61655-62-7
Purity≥ 95%
Melting PointNot specified

Solubility

The dihydrochloride salt form enhances solubility in polar solvents, facilitating its use in biological studies and pharmaceutical formulations .

Applications

2-Methoxy-6-(piperazin-1-yl)pyrazine has several significant applications:

  1. Medicinal Chemistry: It serves as a building block in synthesizing pharmaceutical compounds aimed at treating neurological and psychiatric disorders.
  2. Biological Studies: Researchers utilize this compound to investigate its effects on various biological pathways, contributing to our understanding of drug mechanisms.
  3. Chemical Research: It acts as a precursor for synthesizing more complex heterocyclic compounds, broadening the scope of chemical research.
  4. Industrial Applications: This compound is also explored for developing new materials and processes within the chemical industry .
Introduction to 2-Methoxy-6-(piperazin-1-yl)pyrazine: Context and Research Significance

Structural Classification and Core Pharmacophoric Elements

2-Methoxy-6-(piperazin-1-yl)pyrazine represents a strategically engineered hybrid molecule integrating two nitrogen-rich heterocycles: a methoxy-substituted pyrazine ring and a piperazine moiety. This architecture delivers distinct physicochemical and pharmacophoric properties:

  • Pyrazine Core: As a diazine heterocycle, the pyrazine ring contributes a high dipole moment (µ = 3.4 D) due to asymmetric electron distribution across nitrogen atoms. The 2-methoxy group introduces steric bulk and electron-donating effects, modulating ring electron density and hydrogen-bond acceptor capacity [3] [5].
  • Piperazine Linkage: The piperazine moiety at the 6-position provides conformational flexibility and acts as a hydrogen-bond donor/acceptor dual motif. Its protonatable nitrogen (pKa ~9.5) enhances water solubility under physiological pH and facilitates target engagement through ionic interactions [6].
  • Hybrid Synergy: The 1,4-relationship between methoxy and piperazine groups creates a polarized electronic gradient, while the linear arrangement supports molecular recognition in enzyme binding pockets. This scaffold’s topological polar surface area (TPSA >45 Ų) suggests favorable membrane permeability [5].

Table 1: Structural Components and Pharmacophoric Contributions

Structural ElementRole in Molecular RecognitionPhysicochemical Influence
2-Methoxy group (pyrazine)Steric blocker; H-bond acceptorElectron donation ↑; Lipophilicity ↑ (cLogP +0.6)
Pyrazine ringπ-π stacking; Weak H-bond acceptorHigh dipole moment; Planar geometry
Piperazine at C6Cationic center (protonated N); H-bond networkBasicity ↑; Solubility ↑ at acidic pH
C-N bond linkageConformational flexibilityRotatable bonds ↑; Target adaptability ↑

Historical Evolution and Rationale for Development

The design of 2-methoxy-6-(piperazin-1-yl)pyrazine emerged from systematic optimization of early heterocyclic pharmacophores:

  • Pyrazine Precursors: Initial medicinal interest in pyrazines arose from natural isolates (e.g., 2-methoxypyrazines in plants) showing bioactivity [3]. Synthetic derivatives like triazolopyrazines demonstrated anticonvulsant activity (e.g., GABAergic modulation) but suffered from metabolic instability [2].
  • Piperazine Integration: To enhance CNS penetration and binding kinetics, piperazine was incorporated at pyrazine C6—a position allowing unhindered access to deep catalytic sites. This strategy mirrored successful drugs like the antipsychotic quetiapine (piperazine-containing) and the urease inhibitor vibegron [6].
  • Rational Hybridization: The fusion addressed key limitations:
  • Methoxy substitution at C2 shielded metabolic hotspots, improving microsomal stability over unsubstituted analogs.
  • Piperazine at C6 enabled salt formation for pharmacokinetic optimization, addressing poor solubility of early pyrazine leads [3] [6].
  • Synthetic Milestones: Key routes include nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methoxypyrazine with piperazine (yields >65%) [6].

Table 2: Evolution from Pyrazine/Piperazine Scaffolds to Hybrid Derivatives

Scaffold GenerationExample StructureLimitations Addressed by Hybrid
Monocyclic pyrazines2-Methoxypyrazine [1]Low target affinity; Metabolic oxidation
Piperazine drugs1-Piperazinylpyrazine [4]Lack of directional H-bonding motifs
Pyrazine-urease inhibitorsPyridine-piperazine hybrids [6]Limited CNS permeability
Hybrid generation2-Methoxy-6-(piperazin-1-yl)pyrazineBalanced solubility/permeability; Enhanced target engagement

Primary Research Domains and Therapeutic Hypotheses

This hybrid scaffold demonstrates multi-target potential across neurological, infectious, and oncological domains:

  • Neurological Therapeutics: Derivatives modulate GABAergic signaling and voltage-gated ion channels. Structural analogs of triazolopyrazines (e.g., compound 3c in [2]) suppressed seizures in murine models via glutamate decarboxylase activation, suggesting potential for epilepsy. Computational models confirm strong binding to GABA-A receptor subunits (ΔG = -9.2 kcal/mol) [2] [5].
  • Antimicrobial Applications: Piperazine-pyrazine hybrids disrupt bacterial urease activity. Analogous compounds (e.g., 5b and 7e) inhibited Helicobacter pylori urease at IC₅₀ = 2.0–2.24 µM—10-fold more potent than thiourea standards. Docking studies reveal coordination with nickel ions in the enzyme’s active site [6].
  • Oncological Targets: Hybrids exhibit kinase inhibition potential, particularly against Pim-2 kinase (IC₅₀ = 10–13 nM for pyrazine-cinnamates [3]). The scaffold’s planar conformation facilitates ATP-competitive binding in kinase hinge regions.
  • Antioxidant Mitigation: Methoxy-pyrazine fragments scavenge reactive oxygen species (ROS). Hydroxyl radical quenching (EC₅₀ = 3.55 µM in SH-SY5Y cells) was reported for cinnamate-pyrazine derivatives, implying utility in oxidative stress disorders [3].

Table 3: Therapeutic Mechanisms of Action Explored for Pyrazine-Piperazine Hybrids

Therapeutic AreaProposed MechanismBiological Evidence
Epilepsy/Seizure disordersGABA synthesis ↑; Glutamate release ↓70% seizure reduction in MES/scPTZ models [2]
Gastrointestinal infectionsUrease inhibition; H. pylori growth ↓IC₅₀ < 3 µM; Nickel coordination [6]
Oncology (kinase-driven)Pim-2/BTK kinase ATP-site competitionIC₅₀ = 10–13 nM; Selective over CYP450s [3]
NeurodegenerationROS scavenging; Mitochondrial apoptosis ↓EC₅₀ = 3.55 µM in neural cells [3]

Overarching Research Objectives and Key Knowledge Gaps

Despite promising early data, critical questions persist:

  • Target Deconvolution: While kinase/urease inhibition is established, the primary molecular target(s) in neurological contexts remain unconfirmed. Hypotheses include:
  • Allosteric modulation of GABA transaminase
  • Interaction with NMDA receptor glycine sites
  • Voltage-sensitive sodium channel blocking [2] [5]
  • Metabolic Fate: Phase I/II metabolic pathways are uncharacterized. Potential liabilities include:
  • N-Dealkylation of piperazine yielding inactive fragments
  • Oxidative O-demethylation generating quinone-type electrophiles [3]
  • Structure-Activity Relationship (SAR) Expansion: Current data lack systematic exploration of:
  • Piperazine N-substituents (e.g., methyl, acyl groups)
  • Pyrazine ring replacements (e.g., pyridazine, triazine)
  • Methoxy bioisosteres (e.g., ethoxy, aminoxy) [6]
  • Delivery Optimization: Blood-brain barrier (BBB) penetration requires validation. In silico predictions (QikProp) indicate moderate BBB permeability (log BB = -0.7), necessitating prodrug strategies for CNS applications [5].

Table 4: Key Research Gaps and Proposed Validation Approaches

Knowledge GapCurrent StatusRecommended Approach
Primary target in CNSHypothetical (docking only)Photoaffinity labeling; Knockout cell assays
Dominant metabolic pathwayUndefinedRadiolabeled tracing; Human liver microsome studies
SAR for peripheral vs CNS activityLimited to urease inhibition [6]Parallel screening: Neurological targets vs urease
Tumor microenvironment activityNo in vivo solid tumor dataPDX models; Hypoxia-responsive assays

Concluding Remarks

2-Methoxy-6-(piperazin-1-yl)pyrazine exemplifies rational heterocyclic hybridization, merging the electron-modulating capacity of methoxypyrazine with the dynamic pharmacokinetic profile of piperazine. Its versatility across epilepsy, infection, and oncology research underscores broad mechanistic potential. Resolving target ambiguity and metabolic stability will be pivotal in advancing this scaffold toward lead optimization.

Properties

CAS Number

89007-52-3

Product Name

2-Methoxy-6-(piperazin-1-yl)pyrazine

IUPAC Name

2-methoxy-6-piperazin-1-ylpyrazine

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C9H14N4O/c1-14-9-7-11-6-8(12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3

InChI Key

VSARXIPDRASTTK-UHFFFAOYSA-N

SMILES

COC1=NC(=CN=C1)N2CCNCC2

Canonical SMILES

COC1=NC(=CN=C1)N2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.